4-(4-Benzyloxyphenyl)-2-cyanophenol
Description
4-(4-Benzyloxyphenyl)-2-cyanophenol (CAS: 147803-47-2) is a substituted phenolic compound featuring a benzyloxy group at the para-position of one phenyl ring and a cyano group at the ortho-position of the adjacent phenol moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEUARMNPRQUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685006 | |
| Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-60-8 | |
| Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-2-cyanophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyloxybenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile intermediate. This intermediate is then subjected to a cyclization reaction under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of 4-(4-Benzyloxyphenyl)-2-cyanophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism by which 4-(4-Benzyloxyphenyl)-2-cyanophenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of oxidative stress and modulation of signaling pathways related to cell survival and apoptosis .
Comparison with Similar Compounds
Functional Group Variations and Physicochemical Properties
The table below compares 4-(4-Benzyloxyphenyl)-2-cyanophenol with key analogs, highlighting structural differences and their implications:
Stability and Handling
- In contrast, the acetic acid derivative (CAS: 6547-53-1) is more stable but prone to decarboxylation at elevated temperatures .
- The brominated analog, 4-(2-cyanophenyl)benzyl bromide (CAS: 114772-54-2), is highly reactive in nucleophilic substitutions, making it a key intermediate in cross-coupling reactions .
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